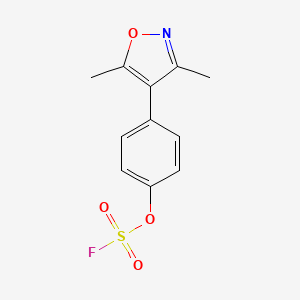![molecular formula C16H13NO5 B3014161 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 618408-31-4](/img/structure/B3014161.png)
4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a hydroxy group and a butanoic acid moiety
作用機序
Target of Action
Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .
Mode of Action
It’s worth noting that similar compounds operate via the pet (photoinduced electron transfer) effect . This mechanism involves the transfer of an electron from a donor molecule to an acceptor molecule when exposed to light, leading to changes in the properties of the system .
Biochemical Pathways
Similar compounds have been synthesized for use in chemosensor systems, suggesting they may interact with biochemical pathways related to sensory processes .
Pharmacokinetics
Similar compounds have been designed and synthesized to increase solubility and crystallinity, which could potentially enhance their bioavailability .
Result of Action
Similar compounds have been reported to exhibit high chemosensor selectivity, suggesting they may cause changes in sensory processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light can induce the PET effect, which is a key mechanism of action for similar compounds . Additionally, the solubility and crystallinity of similar compounds can be enhanced by certain chemical modifications, which could potentially be influenced by environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the hydroxy and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Recrystallization from a mixture of benzene and petroleum ether is often employed to purify the compound .
化学反応の分析
Types of Reactions
4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dione moiety can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the dione moiety can produce a dihydro derivative.
科学的研究の応用
4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid has a wide range of scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
類似化合物との比較
Similar Compounds
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes: These molecules have different end groups and electronic properties.
Uniqueness
4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a chemosensor and its potential therapeutic applications set it apart from other similar compounds.
特性
IUPAC Name |
4-(6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-12-7-6-11-14-9(12)3-1-4-10(14)15(21)17(16(11)22)8-2-5-13(19)20/h1,3-4,6-7,18H,2,5,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBRVKQTALHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)



![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3014094.png)
![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)


![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B3014101.png)
